

# Application of Lurasidone (C<sub>23</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>) in Targeted Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C<sub>23</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>

Cat. No.: B12631624

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## Application Note

### Introduction

Lurasidone, with the chemical formula **C<sub>23</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>**, is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT<sub>2A</sub> receptors.[3] Lurasidone also exhibits high affinity for 5-HT<sub>7</sub> receptors and functions as a partial agonist at 5-HT<sub>1A</sub> receptors, contributing to its antidepressant and pro-cognitive effects.[1][4][5] Despite its clinical efficacy, conventional oral administration of Lurasidone is associated with challenges such as reduced bioavailability and dose-dependent side effects.[6] Targeted drug delivery systems offer a promising strategy to enhance the therapeutic efficacy of Lurasidone by improving its bioavailability, enabling sustained release, and facilitating site-specific delivery, particularly to the brain. This document outlines various nanoparticle-based approaches for the targeted delivery of Lurasidone, presenting key data and experimental protocols.

### Targeted Delivery Strategies

Several innovative strategies have been explored to deliver Lurasidone in a targeted manner, surmounting the limitations of conventional oral tablets. These approaches primarily focus on enhancing bioavailability and achieving site-specific delivery to the central nervous system.

- **Intranasal Delivery:** The nasal route offers a direct pathway to the brain, bypassing the blood-brain barrier. Mucoadhesive nanoemulsions have been developed to prolong residence time in the nasal cavity, thereby increasing drug absorption and brain bioavailability.[\[7\]](#)[\[8\]](#)
- **Intramuscular Delivery:** To improve patient compliance and provide sustained drug release, Lurasidone has been encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles for intramuscular injection. This approach reduces dosing frequency and enhances the mean residence time of the drug.[\[9\]](#)
- **Oral Delivery:** To overcome low oral bioavailability, solid lipid nanoparticles (SLNs) and self-microemulsifying drug delivery systems (SMEDDS) have been formulated. These lipid-based nanocarriers enhance lymphatic transport and intestinal absorption, leading to significantly improved systemic exposure.[\[10\]](#)[\[11\]](#)
- **Transdermal Delivery:** Microneedle-assisted transdermal patches containing Lurasidone-loaded PLGA nanoparticles are being investigated as a non-invasive, long-acting delivery system. This method aims to provide therapeutic effects for several days, addressing adherence challenges in patients with schizophrenia.[\[12\]](#)[\[13\]](#)

## Data Presentation

Table 1: Physicochemical Properties of Lurasidone Nanoparticle Formulations

Formulation Type	Carrier	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Mucoadhesive Nanoemulsion	Oil, Surfactant, Aqueous Phase	48.07 ± 3.29	0.31 ± 0.01	-	-	[7]
PLGA Nanoparticles (IM)	PLGA	112.7 ± 1.8 (before lyophilization)	Low	High	High	[9]
Solid Lipid Nanoparticles (Oral)	Lipids	139.8 ± 5.5	-	79.10 ± 2.50	-	[10]
Self-Microemulsifying Drug Delivery System (Oral)	Oil, Surfactant, Co-surfactant	49.22 ± 1.60	-	>98% (Drug Release)	-	[11]

Table 2: Pharmacokinetic and Pharmacodynamic Outcomes of Targeted Lurasidone Delivery

Delivery Route	Formulation	Key Finding	Improvement vs. Control	Reference
Intranasal	Mucoadhesive Nanoemulsion	Highest inhibition of compulsive behavior (64.63%) and locomotor activity (60.87%)	Increased brain bioavailability	[7]
Intramuscular	PLGA Nanoparticles	Significantly prolonged mean residence time	Enhanced therapeutic efficacy	[9]
Oral	Solid Lipid Nanoparticles	5.16-fold improvement in oral bioavailability	Improved therapeutic effect in a schizophrenia model	[10]
Oral	SMEDDS	2.92 times higher Area Under the Curve (AUC)	Enhanced oral bioavailability via lymphatic pathway	[11]
Transdermal	Microneedles with PLGA Nanoparticles	Delivery of a dose equivalent to 20 mg oral administration over 3 days	Potential for prolonged therapeutic effect	[12][13]

## Experimental Protocols

### 1. Preparation of Lurasidone-Loaded Mucoadhesive Nanoemulsion for Intranasal Delivery

- Objective: To prepare a stable and effective nanoemulsion for direct nose-to-brain delivery of Lurasidone.

- Materials: Lurasidone hydrochloride (10 mg/mL), Oil mix (20% w/w), Surfactant (25% w/w), Aqueous phase (55% w/w).
- Protocol:
  - Dissolve Lurasidone HCl in the aqueous phase.
  - Separately, mix the oil and surfactant.
  - Add the aqueous phase to the oil/surfactant mixture under constant stirring to form a coarse emulsion.
  - Homogenize the coarse emulsion using a high-pressure homogenizer at optimized conditions to obtain a nanoemulsion with a droplet size in the nano range.
  - For a mucoadhesive formulation, a mucoadhesive polymer can be incorporated into the aqueous phase before homogenization.[\[7\]](#)[\[8\]](#)

## 2. Formulation of Lurasidone-Loaded PLGA Nanoparticles for Intramuscular Injection

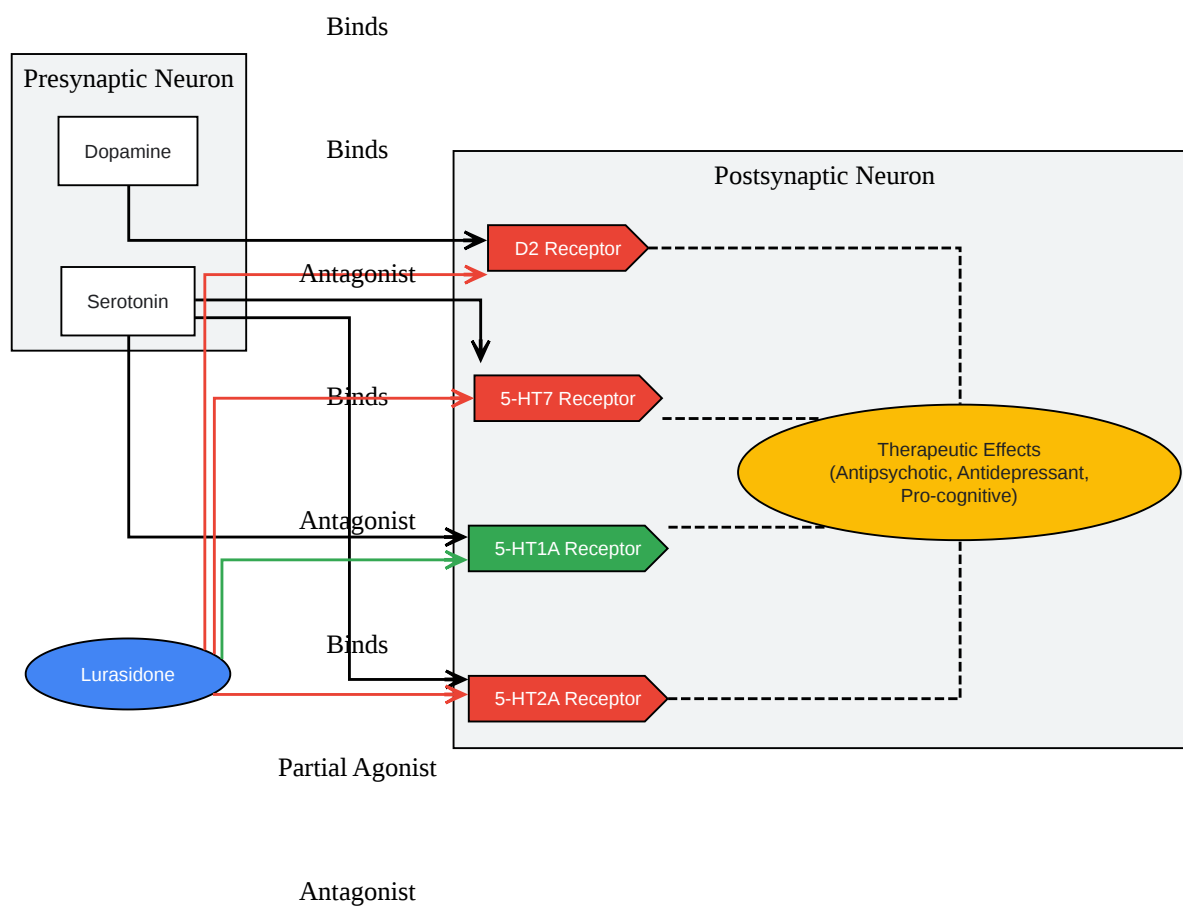
- Objective: To develop a sustained-release formulation of Lurasidone for intramuscular administration.
- Method: Nanoprecipitation technique.
- Protocol:
  - Dissolve Lurasidone HCl and PLGA in a suitable organic solvent.
  - Inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) under magnetic stirring.
  - The nanoparticles will form spontaneously due to the diffusion of the organic solvent into the aqueous phase.
  - Stir the suspension overnight to allow for complete evaporation of the organic solvent.

- Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.[9]

### 3. Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery

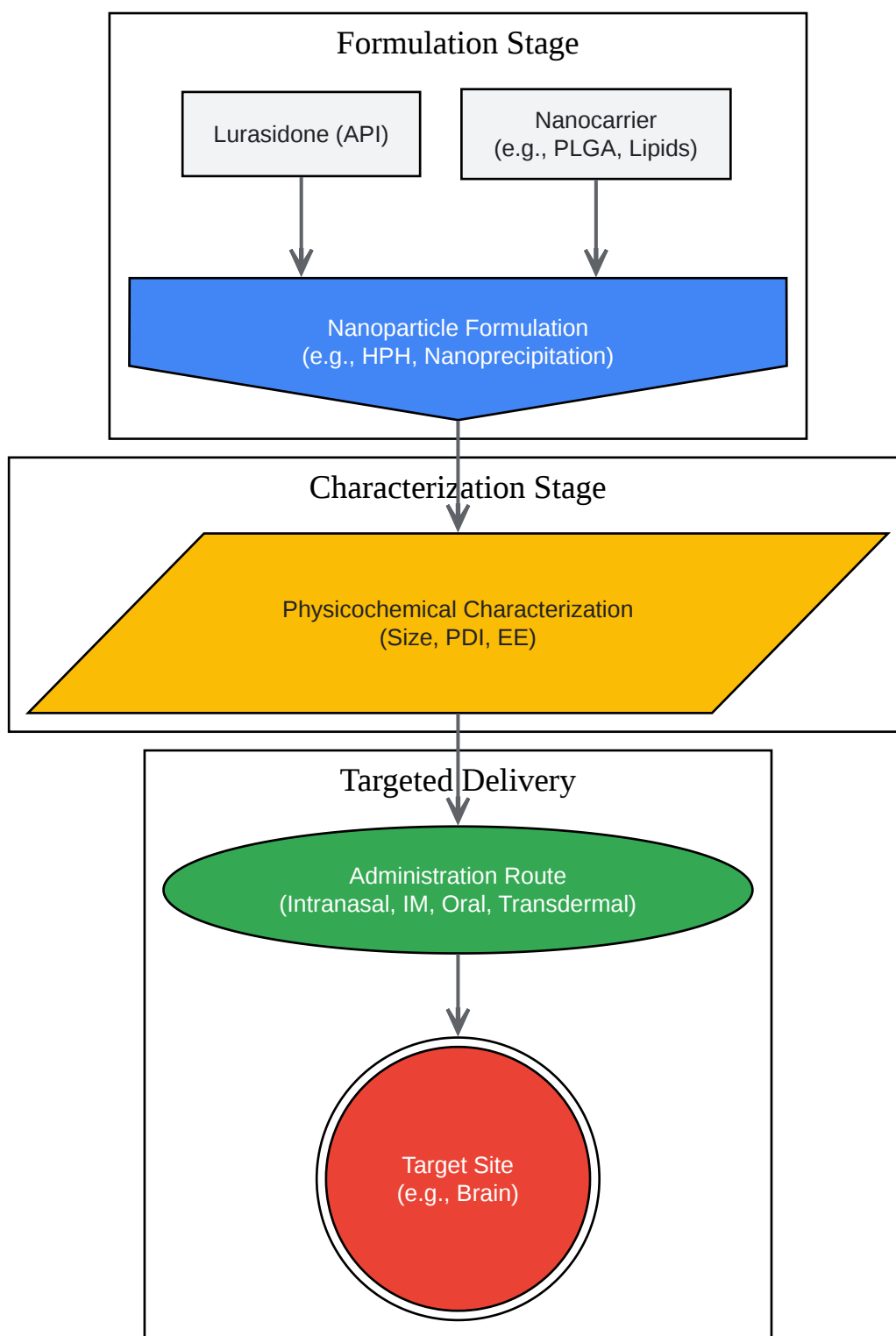
- Objective: To enhance the oral bioavailability of Lurasidone through lymphatic uptake.
- Method: High-Pressure Homogenization (HPH).
- Protocol:
  - Melt the lipid excipients at a temperature above their melting point.
  - Disperse Lurasidone HCl in the molten lipid.
  - Prepare a hot aqueous surfactant solution.
  - Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a pre-emulsion.
  - Subject the pre-emulsion to high-pressure homogenization for several cycles to produce the SLNs.
  - Cool the resulting nanoemulsion to room temperature to allow the lipids to recrystallize and form solid nanoparticles.[10]

## Visualizations



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Caption: Lurasidone's mechanism of action.



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Caption: Targeted nanoparticle drug delivery workflow.



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